2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Overview
Description
The compound “2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine” is a complex organic molecule that contains an iodine atom, a pyrazole ring, and a dimethylamino group . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The iodine atom would be attached to one of the carbon atoms in the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an iodine atom could potentially make this compound relatively heavy and possibly influence its boiling and melting points .Scientific Research Applications
Blood Platelet Aggregation Inhibition
4-(1H-pyrazol-1-yl)-2-butylamine derivatives, closely related to the chemical structure of interest, have been found to inhibit platelet aggregation in vitro. This suggests potential applications in treating or preventing conditions related to abnormal blood clotting (Ferroni et al., 1989).
Potential Antipsychotic Agents
1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, bearing structural similarities, exhibited antipsychotic-like profiles in animal behavioral tests. These compounds demonstrated activity without interacting with dopamine receptors, a common target of traditional antipsychotics (Wise et al., 1987).
Platelet Antiaggregating and Other Activities
Pyrimidine derivatives synthesized from compounds structurally related to 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine showed significant platelet antiaggregating activity, in addition to other potential therapeutic effects like antihypertensive and analgesic properties in animal models (Bondavalli et al., 1992).
Synthesis and Structural Studies
Research into the synthesis and structural analysis of compounds with similar structures, like N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, has advanced understanding of organic chemistry and potential pharmaceutical applications (Skladchikov et al., 2013).
Proton Transfer Studies
Investigations into 2-(1H-pyrazol-5-yl)pyridines and their derivatives have revealed insights into proton transfer mechanisms, which can be foundational for developing novel photochemical and photophysical processes (Vetokhina et al., 2012).
Antifungal and Antibacterial Agents
Some N,N,N',N' -tetradentate pyrazoly compounds demonstrated specific antifungal activities against Saccharomyces cerevisiae, highlighting their potential as targeted antifungal agents (Abrigach et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFQTDKYYROHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734767 | |
Record name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879488-19-4 | |
Record name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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